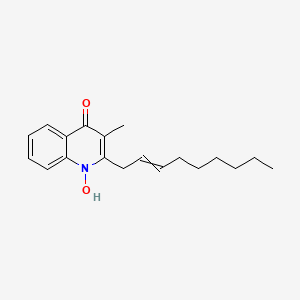
1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted anilines and aldehydes, which undergo cyclization and functional group modifications to form the quinoline core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its biological activity and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Hydroxyquinoline: Similar structure with hydroxyl groups.
Methylquinoline: Similar structure with methyl groups.
Uniqueness
1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
162382-62-9 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-2-non-2-enylquinolin-4-one |
InChI |
InChI=1S/C19H25NO2/c1-3-4-5-6-7-8-9-13-17-15(2)19(21)16-12-10-11-14-18(16)20(17)22/h8-12,14,22H,3-7,13H2,1-2H3 |
InChI Key |
HMCYNESTDVUAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


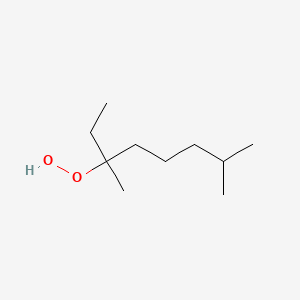
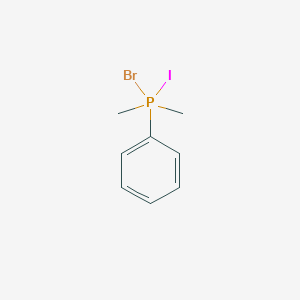
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
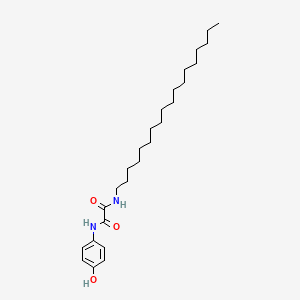
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
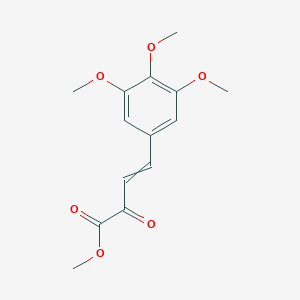
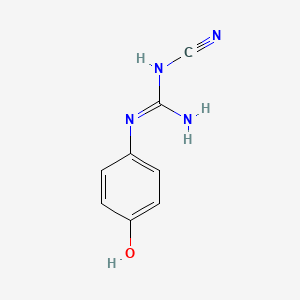
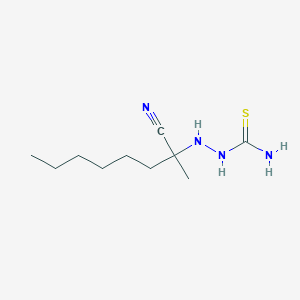
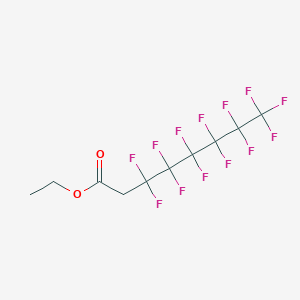
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
